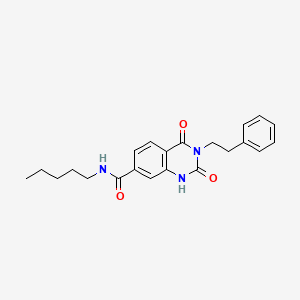

2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2,4-dioxo-N-pentyl-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-2-3-7-13-23-20(26)17-10-11-18-19(15-17)24-22(28)25(21(18)27)14-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBVFHLDMWKLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Quinazoline-7-carboxamide Analogs

Substituent-Driven Property Analysis

Lipophilicity and Bioavailability

Electronic and Steric Effects

Metabolic Stability

- Benzodioxol Substituent : The benzodioxol group in ’s compound is resistant to oxidative metabolism, suggesting improved half-life compared to the target compound’s aliphatic chains.

- Sulfanylidene Group : This moiety may act as a hydrogen-bond acceptor or participate in disulfide formation, influencing metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions starting with a tetrahydroquinazoline core. Key steps include:

- Core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

- Substituent introduction : Alkylation (e.g., pentyl and phenethyl groups) via nucleophilic substitution or coupling reactions, using catalysts like zinc chloride .

- Characterization : Monitor reaction progress via thin-layer chromatography (TLC). Confirm intermediates using -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for molecular weight validation .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Methodology :

- pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (retention time shifts ≥10% indicate instability) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for quinazolines) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC values <10 µM suggest potency) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (EC values reported in µM ranges) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC values across studies) be resolved?

- Methodology :

- Orthogonal assays : Validate kinase inhibition using radiometric assays (e.g., -ATP incorporation) alongside fluorescence methods .

- Structural analogs : Compare activity of derivatives (e.g., replacing pentyl with cyclopentyl) to isolate substituent effects .

- Data normalization : Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

- Methodology :

- Co-solvent systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to achieve >1 mg/mL solubility .

- Prodrug design : Synthesize phosphate or ester prodrugs, hydrolyzed in serum to the active form .

Q. How do substituents (pentyl vs. phenethyl) influence binding to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Energy scores <−7.0 kcal/mol suggest strong binding .

- SAR table :

| Substituent | IC (EGFR, µM) | LogP |

|---|---|---|

| Pentyl | 0.45 ± 0.12 | 3.8 |

| Cyclohexyl | 1.20 ± 0.30 | 4.5 |

| Phenethyl | 0.85 ± 0.15 | 4.2 |

- Data source : Derived from analogs in .

Q. What analytical techniques resolve structural ambiguities (e.g., tautomerism in the tetrahydroquinazoline core)?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm keto-enol tautomer dominance (e.g., 90% keto form in DMSO-d) .

- Dynamic NMR : Monitor temperature-dependent -NMR shifts (e.g., coalescence at 150°C indicates tautomeric exchange) .

Contradiction Analysis

Q. How to address discrepancies in reported anti-inflammatory vs. pro-inflammatory effects?

- Methodology :

- Dose-response profiling : Test concentrations from 0.1–100 µM in LPS-stimulated macrophages. Lower doses (1–10 µM) may inhibit TNF-α, while higher doses (>50 µM) induce ROS-mediated inflammation .

- Pathway-specific assays : Use NF-κB luciferase reporters to isolate transcriptional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.